molecular formula C29H30N2O6S B11633025 ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11633025
M. Wt: 534.6 g/mol
InChI Key: FBCISHCAROFRIF-ZNTNEXAZSA-N
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Description

Ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrol-2-one core fused with a thiazole ring. Key structural elements include:

  • Pyrrolone moiety: Substituted with a 4-methylphenyl group at position 5 and a 2-methyl-4-propoxyphenyl carbonyl group at position 2.
  • Thiazole ring: A 4-methyl substituent and an ethyl ester group at position 3. Its synthesis likely involves multi-step coupling reactions, similar to other pyrrolone-thiazole hybrids .

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-6-14-37-20-12-13-21(17(4)15-20)24(32)22-23(19-10-8-16(3)9-11-19)31(27(34)25(22)33)29-30-18(5)26(38-29)28(35)36-7-2/h8-13,15,23,32H,6-7,14H2,1-5H3/b24-22+

InChI Key

FBCISHCAROFRIF-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound is a complex organic molecule featuring a thiazole ring, a pyrrole moiety, and various aromatic substituents. Its structural complexity suggests potential interactions with multiple biological targets. The following table summarizes key structural components:

ComponentDescription
Thiazole RingContains nitrogen and sulfur atoms
Pyrrole MoietyContributes to the compound's reactivity
Hydroxy GroupPotentially enhances solubility and bioactivity
Aromatic SubstituentsMay influence binding affinity and selectivity

Antimicrobial Properties

Recent studies indicate that derivatives of compounds similar to ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antimicrobial activity. For example, compounds with similar thiazole structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This action may be mediated through the inhibition of NF-kB signaling pathways .

Anticancer Activity

Studies have highlighted the potential anticancer effects of related compounds. For instance, some thiazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with a similar backbone have demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells .

Study 1: Antimicrobial Evaluation

A study conducted by Al-Omran et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties. The results indicated that modifications to the aromatic rings significantly affected their activity against Bacillus subtilis and Pseudomonas fluorescens. The most potent compounds featured bulky hydrophobic groups that enhanced membrane penetration .

Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Lipid Research explored how thiazole derivatives could modulate lipid metabolism in inflammatory conditions. The study found that specific derivatives inhibited lysosomal phospholipase A2, correlating with reduced phospholipidosis in treated cells . This suggests a novel mechanism by which these compounds exert their anti-inflammatory effects.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the formation of thiazole and pyrrole moieties. The synthesis typically includes the following steps:

  • Formation of Thiazole Ring : Utilizing appropriate thiazole precursors and reagents.
  • Pyrrole Synthesis : Employing methods such as amination or cyclization reactions.
  • Final Coupling : Combining the thiazole and pyrrole components to yield the target compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cells

In vitro studies demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 value was determined to be in the low micromolar range, indicating potent activity against these cells .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a recent study, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: In Vivo Models

In animal models of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolone-Thiazole Derivatives

Compound ID/CAS No. Pyrrolone Substituents Thiazole Substituents Key Structural Differences
Target Compound 5-(4-methylphenyl), 4-(2-methyl-4-propoxyphenyl carbonyl) 4-methyl, 5-ethyl ester Propoxy chain at benzoyl group
609794-25-4 5-(4-isopropylphenyl), 4-(4-methylbenzoyl) 1-(5-methyl-1,3,4-thiadiazol-2-yl) Thiadiazole vs. thiazole; isopropyl
371220-53-0 5-(4-bromophenyl), 4-(4-ethoxybenzoyl) 1-(5-methyl-1,3,4-thiadiazol-2-yl) Ethoxy vs. propoxy; bromophenyl
623935-34-2 5-(4-butoxyphenyl), 4-phenyl 3-sec-butyl, 2-thioxo Thioxo group; butoxy substituent

Key Observations :

  • Thiazole vs. Thiadiazole : Replacement of thiazole with thiadiazole (e.g., 609794-25-4) may alter electron distribution, affecting binding to enzymatic targets .

Functional Analogues with Bioactive Moieties

Triazole-Pyrazole Hybrids ()

These compounds exhibit:

  • Planarity : Similar to the target compound’s pyrrolone-thiazole core, planar structures facilitate π-π stacking in protein binding .
  • Bioactivity : Nitrile groups (e.g., in P1|21od) enhance hydrogen-bonding interactions, a feature absent in the target compound’s ester group .

Ferroptosis-Inducing Compounds ()

  • Electrophilic Moieties : The α,β-unsaturated carbonyl in the pyrrolone core may act as a Michael acceptor, a trait shared with FINs like erastin .
  • Selectivity : Substituted aryl groups (e.g., 4-methylphenyl) could mimic the tumor-selective activity observed in OSCC ferroptosis studies .

Crystallization and Characterization

  • Single-Crystal Diffraction : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () were crystallized from DMF, a method applicable to the target compound for structural validation .
  • Planarity Analysis : The near-planar conformation of fluorophenyl groups in ’s compounds suggests similar steric considerations for the target’s 2-methyl-4-propoxyphenyl group .

Q & A

Synthesis and Optimization

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Basic : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the pyrrolidinone core via condensation of substituted benzoyl chlorides with aminothiazole intermediates under basic conditions (e.g., pyridine or triethylamine) .

  • Step 2 : Functionalization of the thiazole ring through alkylation/acylation (e.g., using acetyl chloride or methyl iodide) .

  • Step 3 : Esterification or hydrolysis to introduce the ethyl carboxylate group .

  • Optimization : Yield improvements (65–72%) are achieved by controlling temperature (0–25°C), solvent selection (THF, DMF), and stoichiometric ratios of reagents .

    • Advanced : How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for this compound?
  • Method : Employ reaction path search algorithms (e.g., artificial force-induced reaction) to identify low-energy intermediates and transition states. ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles .

  • Example : Adjusting the steric hindrance of the 4-propoxyphenyl group during acylation steps may minimize side reactions .

Structural Characterization

Q. What analytical techniques are critical for resolving structural ambiguities in this compound?

  • Basic : Key techniques include:

  • X-ray crystallography : Resolves absolute stereochemistry of the pyrrolidinone and thiazole rings .

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., hydroxy group at C3, methyl at C4-thiazole) .

  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm1^{-1}) and hydroxyl groups (~3300 cm1^{-1}) .

    • Advanced : How can conflicting spectroscopic data (e.g., overlapping signals in NMR) be resolved?
  • Method : Use 2D NMR (COSY, HSQC) to disentangle signal overlaps. For example, NOESY can clarify spatial proximity between the 4-methylphenyl and propoxyphenyl groups .

  • Case Study : In similar thiazole-pyrrole hybrids, dynamic NMR experiments at variable temperatures resolved rotational barriers around the carbonyl bond .

Biological Activity and Assay Design

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Basic : Prioritize targets based on structural analogs:

  • Kinase inhibition : Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .

    • Advanced : What strategies mitigate false positives in high-throughput screening (HTS) for this compound?
  • Method : Include counter-screens (e.g., thiol-reactive assays) to rule out nonspecific interactions. For instance, the α,β-unsaturated carbonyl in the pyrrolidinone may react with cellular thiols, requiring redox-stable analogs .

  • Validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics to target proteins .

Data Analysis and Mechanistic Studies

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Advanced : Apply multi-parametric optimization (MPO) frameworks:

  • Step 1 : Compare docking scores (e.g., AutoDock Vina) with experimental IC50_{50} values. Discrepancies may arise from solvation effects or protein flexibility .
  • Step 2 : Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding mode stability. For example, the 2-methyl-4-propoxyphenyl group may adopt multiple conformations in the kinase active site .
  • Case Study : A related thiazole-carboxylate showed poor correlation between docking scores and activity due to unmodeled water-mediated hydrogen bonds .

Functional Group Reactivity

Q. Which functional groups in this compound are most susceptible to derivatization, and what methods are recommended?

  • Basic : Reactive sites include:

  • Ester group (COOEt) : Hydrolysis to carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/H2_2O) conditions .
  • Hydroxy group (C3-pyrrole) : Acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide/K2_2CO3_3) .
    • Advanced : How can chemoselective modifications be achieved without disrupting the thiazole ring?
  • Method : Use protecting groups (e.g., TBS for hydroxy) during acylation. For example, selective propionylation of the pyrrole hydroxy group was achieved with 90% yield using TBS protection .

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